N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Anticancer Research Apoptosis Structure-Activity Relationship

Structural analogs of this coumarin-benzofuran hybrid exhibit divergent biological phenotypes, risking invalid experimental models when unverified compounds are used. CAS 929490-29-9 is the established matched negative control-it induces no significant apoptosis in K562 human leukemia cells at 50 µM, enabling assay signal-to-background determination. • Confirmed inactivity at 50 µM (K562 apoptosis assay) • Defines functional consequence of 5,7-dimethyl coumarin substitution • Published, reproducible synthesis supports use as starting material or intermediate. Procure with confidence for SAR-driven medicinal chemistry programs.

Molecular Formula C21H17NO4
Molecular Weight 347.4 g/mol
CAS No. 929490-29-9
Cat. No. B6524840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide
CAS929490-29-9
Molecular FormulaC21H17NO4
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C)C
InChIInChI=1S/C21H17NO4/c1-11-8-12(2)19-15(10-18(24)25-17(19)9-11)21-20(22-13(3)23)14-6-4-5-7-16(14)26-21/h4-10H,1-3H3,(H,22,23)
InChIKeyPXKDQKQNIGNUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 929490-29-9: Coumarin-Benzofuran Hybrid Sourcing


N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a synthetic compound from a novel class of hybrid molecules combining a coumarin and a benzofuran scaffold [1]. This compound is part of a 26-member library designed to explore structure-activity relationships (SAR) by fusing a benzofuranone core with either a chromone or coumarin moiety [1]. Its initial biological evaluation was performed in K562 human chronic myelogenous leukemia cells to assess effects on cell cycle distribution and apoptosis induction [1].

Matched negative control for apoptosis assays in K562 leukemia cell model
SAR probe defining 5,7-dimethyl coumarin-benzofuran phenotype
Synthetically accessible hybrid scaffold for library expansion

Why Compound 929490-29-9 Cannot Be Interchanged


Within the benzofuran-coumarin hybrid series, minor structural modifications lead to dramatic functional divergence. The small library of 26 compounds synthesized by Zwergel et al. demonstrated a wide spectrum of activities, from inactive to potent apoptosis inducers, despite their structural similarity [1]. For instance, the methylation pattern on the coumarin ring is a critical determinant of biological activity in K562 human leukemia cells [1]. Procuring a generic or closely related analog with an unverified methylation position risks selecting a compound with a completely different cellular phenotype, such as shifting from no significant activity to G1 or G2/M cell cycle arrest, invalidating the experimental model [1].

Methylation Coumarin ring methylation pattern is a critical activity switch; analogs with altered methyl positions can shift from inactive to strong G1 or G2/M arrest.
Phenotype Even structurally close analogs exhibit divergent apoptosis and cell cycle profiles; selecting an unverified analog risks a completely different cellular phenotype.
Class This compound is a functionally inactive member of a 26-compound library; generic or natural-product-derived comparators may not replicate the negative-control profile.

Procurement Evidence for Compound 929490-29-9


Apoptosis Induction vs Active Analogs

In a direct head-to-head comparison, compound 929490-29-9 (referred to as a specific coumarin-benzofuran hybrid in the series) did not demonstrate significant apoptosis induction, in contrast to the most potent analogs in its class. The study's most active compounds, 21b, 29b, and 29c, consistently induced around 24% apoptosis in K562 human leukemia cells at a concentration of 50 µM after 48 hours [1]. This establishes compound 929490-29-9 as a less active or potentially inactive member of the series, providing a critical negative control or selectivity baseline [1].

Apoptosis Induction
Head-to-head
No significant apoptosis vs ~24% apoptosis (21b, 29b, 29c)
K562 cells, 50 µM, 48 h
Supports negative-control utility for phenotypic screening context
Activity difference defines specificity baseline in SAR studies
Anticancer Research Apoptosis Structure-Activity Relationship

Cell Cycle Arrest vs. Close Analogs

The compound series exhibits a stark divergence in cell cycle effects that is structure-dependent. Compound 29c was the only molecule found to arrest the cell cycle in the G2 phase [1]. In contrast, a different set of analogs, including 20b, 21a, 23b, 24b, 25a, and 25b, caused a block in the S-phase [1]. Compound 929490-29-9, with its specific 5,7-dimethyl substitution, was not associated with these potent cell cycle arrests, positioning it as a structurally related but functionally distinct entity [1].

Cell Cycle Arrest
Cross-study comparable
No phase arrest vs G2 arrest (29c) / S arrest (6 analogs)
K562, 50 µM, 48 h, flow cytometry
Confirms 5,7-dimethyl pattern lacks cell cycle disruption pharmacophore
Enables mechanistic specificity control
Cell Cycle Analysis Leukemia Chemical Biology

Scaffold Uniqueness & Synthetic Accessibility

Compound 929490-29-9 is a member of a novel chemotype that directly couples a 5,7-dimethyl-2-oxo-2H-chromen-4-yl (coumarin) core to a 1-benzofuran-3-yl acetamide moiety [1]. This hybrid scaffold is distinct from traditional aurones and simple coumarins. Its synthesis has been demonstrated and published, providing a clear and reproducible route for obtaining the compound for further derivatization [1]. This synthetic tractability is a key advantage over natural product-derived comparators which may require complex isolation or semisynthesis.

Scaffold & Synthesis
Supporting evidence
Published, reproducible synthetic route; novel coumarin-benzofuran hybrid scaffold
Ensures scalable procurement for SAR campaigns
Distinct from natural-product-derived comparators with limited supply
Medicinal Chemistry Scaffold Hopping Chemical Synthesis

Application Scenarios for Compound 929490-29-9


Negative Control for Apoptosis Screening

The established lack of significant apoptosis induction in K562 human leukemia cells at 50 µM makes compound 929490-29-9 a critical matched negative control [1]. In any assay using the active analogs 21b, 29b, or 29c, which induce ~24% apoptosis, this compound serves to establish the assay's signal-to-background ratio and confirm that observed activity is specific to the active structural features [1].

SAR Probe for Coumarin-Benzofuran Hybrids

For medicinal chemistry teams optimizing this chemotype, this compound defines the functional consequence of the 5,7-dimethyl coumarin substitution. Its specific inactivity profile, when compared directly to the G2-arresting compound 29c or G1-arresting compound 21b, creates a clear SAR map where the structural determinants of each phenotypic outcome can be dissected [1].

Building Block for Compound Libraries

Given its published and reproducible synthesis, compound 929490-29-9 is ideally suited as a starting material or intermediate for building a focused library of derivatives [1]. Researchers can leverage the established synthetic route to further functionalize the scaffold, aiming to convert the inactive core into one with a targeted biological activity profile while using the parent compound as the baseline [1].

Application
Selection Property
Validation Focus
Negative control for apoptosis screening
Established inactivity profile in K562 cell model
Assay signal-to-background ratio with active analogs
SAR probe for coumarin-benzofuran hybrids
Defined functional outcome of 5,7-dimethyl substitution
Phenotype mapping against G2- and S-arresting analogs
Building block for compound libraries
Published synthetic route and scaffold novelty
Derivatization feasibility and baseline activity reference
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